Methanetetrol

描述

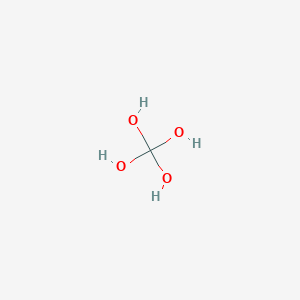

Structure

2D Structure

属性

CAS 编号 |

463-84-3 |

|---|---|

分子式 |

CH4O4 |

分子量 |

80.04 g/mol |

IUPAC 名称 |

methanetetrol |

InChI |

InChI=1S/CH4O4/c2-1(3,4)5/h2-5H |

InChI 键 |

RXCVUXLCNLVYIA-UHFFFAOYSA-N |

规范 SMILES |

C(O)(O)(O)O |

产品来源 |

United States |

准备方法

The synthesis of methanetetrol is challenging due to its instability. researchers have made progress in synthesizing related compounds. One method involves the use of low-temperature mixed ices of methanol (CH₃OH) and molecular oxygen (O₂) subjected to energetic irradiation. This process mimics the conditions of energetic galactic cosmic rays and results in the formation of methanetriol (CH(OH)₃), a related compound with three hydroxyl groups on the same carbon atom. The products are identified using vacuum ultraviolet photoionization coupled with reflectron time-of-flight mass spectrometry .

化学反应分析

Decomposition Pathways

Methanetetrol is metastable in the gas phase but decomposes readily via:

-

Unimolecular dehydration :

A significant barrier (~150 kJ/mol) prevents rapid decomposition, as shown by CCSD(T)/CBS calculations ( ).

-

Dissociative photoionization : Upon ionization (9.6–11.0 eV), it fragments into:

Table 2: Decomposition Energetics

| Process | Activation Energy (kJ/mol) | Products | Reference |

|---|---|---|---|

| Unimolecular dehydration | ~150 | CO(OH)₂ + H₂O | |

| Photoionization fragmentation | 11.03 eV | C(OH)₃⁺ + - OH |

Stability and Reactivity in Different Phases

-

Gas phase : Stabilized by a kinetic barrier to decomposition; detected via isomer-selective photoionization mass spectrometry ( ).

-

Solid phase (ices) : Forms and persists at 5–50 K but decomposes upon sublimation ( ).

-

Aqueous phase : Instantly dehydrates due to proton transfer between hydroxyl groups ().

Atmospheric and Astrochemical Implications

This compound may act as a transient species in:

-

Stratospheric oxidation : Reacts with NOₓ to form nitrated derivatives.

-

Cometary ices : Detected in sublimating comets (e.g., 67P/Churyumov-Gerasimenko) via analogy to laboratory ice experiments ( ).

Structural and Electronic Influences on Reactivity

-

Steric strain : Adjacent hydroxyl groups induce repulsion (O–C–O angles: 107.4–113.7°), favoring decomposition ( ).

-

Bond shortening : C–O bonds contract from 143 pm (methanediol) to 140 pm (this compound), increasing bond strength but not stability ( ).

Figure: Molecular Geometry of this compound

textO | O–C–O | O

Trans–gauche–gauche conformation (S₄ symmetry) ( ).

Future Research Directions

-

Spectroscopic characterization : IR/VUV studies to identify spectral fingerprints in interstellar media.

-

Reaction dynamics : Exploration of this compound’s role in prebiotic molecule formation under icy conditions.

This compound’s reactivity underscores the interplay between extreme environments and molecular survival, offering insights into carbon oxidation chemistry in both terrestrial and extraterrestrial contexts.

科学研究应用

Methanetetrol, also known as carbon hydroxide or orthocarbonic acid, is a hypothetical compound with the chemical formula or . It is a polyol, specifically a simple orthocarboxylic acid .

Properties and Stability

Organic compounds featuring multiple hydroxyl groups on the same carbon atom are generally unstable and prone to dehydration . According to VSEPR theory, the hydroxyl groups of this compound experience mutual repulsion due to nonbonding electrons, influencing the molecule's bond angles . The preparation of compounds like this compound, which have multiple hydroxyl groups on a single carbon, presents significant synthetic challenges .

Synthesis and Detection

The first synthesis and detection of methanetriol (), a related molecule, has been achieved in low-temperature mixed methanol () and molecular oxygen () ices subjected to energetic irradiation . This process, supported by electronic structure calculations, identified methanetriol in the gas phase upon sublimation using isomer-selective photoionization reflectron time-of-flight mass spectrometry combined with isotopic substitution studies and the detection of photoionization fragments . While methanetriol has been synthesized, this compound remains elusive .

Potential Applications

The synthesis and study of methanetriol, which is related to this compound, could allow for studies of its chemistry and derivatives, with potential implications for research in atmospheric chemistry .

作用机制

Methanetetrol exerts its effects through its highly reactive hydroxyl groups. The steric repulsion between the adjacent hydroxyl groups and the greater binding energy of a carbon-oxygen double bond relative to two carbon-oxygen single bonds contribute to its instability. This instability leads to its rapid decomposition into carbonic acid and water .

相似化合物的比较

Geminal Polyols and Orthocarboxylic Acids

Compounds with multiple hydroxyl groups on the same carbon atom are inherently unstable due to the Erlenmeyer rule , which posits that such structures dehydrate to form carbonyl groups . Below is a comparative analysis of methanetetrol and related compounds:

Table 1: Comparison of this compound with Geminal Polyols and Orthocarboxylic Acids

Key Observations:

Stability Trends : Stability decreases with increasing hydroxyl groups on the same carbon. This compound (4 -OH) is the least stable, while methanediol (2 -OH) is detectable in the gas phase .

Synthetic Accessibility: Methanetriol and this compound have been synthesized in laboratory analogs of interstellar ices (e.g., methanol and O₂ mixtures at ~5 K), suggesting their transient roles in astrochemistry .

Ester Derivatives : Unlike the parent acids, esterified forms (e.g., CO₄²⁻ salts) are stable, enabling applications in polymer chemistry (e.g., polyorthocarbonates) .

Contrast with Silicic Acid

While carbon struggles to form stable hydroxides, silicon forms silicic acid (H₄SiO₄) , a stable tetrahedral analog of this compound. This difference arises from silicon’s larger atomic size, reduced steric strain, and ability to form extended silicate networks .

Oxocarbon Anions

This compound can theoretically lose protons to form oxocarbon anions (e.g., CO₄⁴⁻), though these are less stable than carbonate (CO₃²⁻) or oxalate (C₂O₄²⁻) ions .

常见问题

Q. What experimental methodologies are recommended for synthesizing methanetetrol in controlled laboratory conditions?

this compound synthesis requires precise control of reaction conditions (e.g., temperature, pH, and catalytic agents). A multi-step approach involving hydroxylation of methane derivatives under low-temperature, high-pressure conditions is common. Analytical techniques like NMR or FT-IR should validate intermediate products, with protocols adapted from established hydrocarbon functionalization frameworks .

Q. How can this compound’s stability in aqueous environments be systematically evaluated?

Stability studies should employ kinetic modeling under varying pH, ionic strength, and temperature. Use spectrophotometry or chromatography to monitor degradation products. Include control experiments with structurally similar compounds (e.g., methanol or diols) to isolate this compound-specific degradation pathways .

Q. What are reliable detection methods for this compound in biological systems?

Gas chromatography-mass spectrometry (GC-MS) with derivatization agents (e.g., BSTFA) enhances volatility for trace detection. For in situ analysis, consider fluorescent probes targeting vicinal diol motifs, calibrated against synthetic standards. Cross-validate results with isotopic labeling to confirm specificity .

Advanced Research Questions

Q. How can contradictions in this compound’s reported toxicity profiles be resolved across studies?

Discrepancies often arise from differences in exposure routes (e.g., inhalation vs. dermal) or model organisms. Conduct a meta-analysis of existing data, stratifying by study design (e.g., cohort vs. case-control) and adjusting for confounding variables (e.g., metabolic rates in test species). Apply Hill’s criteria for causality to prioritize high-confidence findings .

Q. What mechanistic studies are needed to elucidate this compound’s role in atmospheric chemistry?

Combine computational modeling (DFT or MD simulations) with experimental data from smog chamber experiments. Focus on reaction pathways with ozone or hydroxyl radicals, and quantify secondary aerosol formation. Use isotopic tracers (e.g., ¹³C-labeled this compound) to track intermediate species .

Q. How can interdisciplinary approaches address gaps in this compound’s environmental fate data?

Integrate microbial degradation assays (e.g., soil microcosms) with geospatial modeling to predict persistence in ecosystems. Collaborate with hydrology experts to assess transport dynamics in groundwater, using LC-HRMS for metabolite profiling. Cross-reference findings with toxicogenomic databases to identify biomarker candidates .

Methodological Guidance

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound exposure studies?

Use nonlinear regression models (e.g., Hill equation) for sigmoidal dose-response curves. For threshold effects, apply benchmark dose (BMD) analysis. Incorporate Bayesian hierarchical models to account for inter-study variability in meta-analyses .

Q. How should researchers design replication studies to address reproducibility challenges in this compound research?

Adopt the "pre-registered replication" framework: predefine protocols, sample sizes, and success metrics. Share raw data and analytical code via repositories like Zenodo. Use interlaboratory comparisons to isolate technical vs. biological variability .

Q. What ethical considerations apply to this compound studies involving human cell lines or animal models?

Follow institutional review board (IRB) guidelines for informed consent and humane endpoints. For in vitro studies, disclose cell line authentication and mycoplasma testing. In animal models, prioritize the 3Rs (Replacement, Reduction, Refinement) and adhere to ARRIVE reporting standards .

Data Presentation and Publishing

Q. How can researchers structure a manuscript to highlight this compound’s novel chemical properties?

Organize results into clear sections: synthesis/characterization, stability assays, and mechanistic insights. Use tables to compare physicochemical properties (e.g., logP, pKa) with analogous compounds. Provide raw spectral data in supplementary materials for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。